molecular formula C14H12BrNO B1270390 n-Benzyl-4-bromobenzamide CAS No. 80311-89-3

n-Benzyl-4-bromobenzamide

Cat. No.: B1270390
CAS No.: 80311-89-3
M. Wt: 290.15 g/mol
InChI Key: RLXPLHLLCIBNAN-UHFFFAOYSA-N
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Description

n-Benzyl-4-bromobenzamide: is an organic compound with the molecular formula C₁₄H₁₂BrNO. It is a benzamide derivative where a benzyl group is attached to the nitrogen atom and a bromine atom is attached to the para position of the benzene ring.

Biochemical Analysis

Biochemical Properties

n-Benzyl-4-bromobenzamide plays a significant role in various biochemical reactions. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been found to inhibit the production of interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in lipopolysaccharide-induced human gingival fibroblasts . These interactions suggest that this compound may have anti-inflammatory properties, making it a potential candidate for therapeutic applications.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In human gingival fibroblasts, it has been observed to inhibit the production of IL-6 and PGE2, which are key mediators of inflammation . This inhibition suggests that this compound may modulate cell signaling pathways involved in inflammatory responses. Additionally, this compound has been shown to maintain cell viability at concentrations below 10 μg/ml, indicating its potential for safe use in cellular studies .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in their activity and function. For example, this compound binds to enzymes involved in the production of IL-6 and PGE2, inhibiting their activity and reducing the levels of these inflammatory mediators . This inhibition may occur through direct binding to the active sites of these enzymes or through allosteric modulation, altering their conformation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that its inhibitory effects on IL-6 and PGE2 production are sustained for at least 24 hours after treatment The stability and degradation of this compound in laboratory conditions are crucial factors that influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit inflammatory responses without causing significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions. Determining the optimal dosage range for therapeutic applications is essential to maximize its benefits while minimizing potential risks.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Benzyl-4-bromobenzamide can be synthesized through the direct condensation of 4-bromobenzoic acid and benzylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often at room temperature, and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: n-Benzyl-4-bromobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-Benzyl-4-bromobenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound has been studied for its potential anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in human gingival fibroblasts, making it a candidate for the treatment of periodontal disease .

Medicine: The compound is being investigated for its potential use in drug development. Its ability to modulate inflammatory pathways suggests it could be useful in the treatment of inflammatory diseases .

Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities .

Comparison with Similar Compounds

Uniqueness: n-Benzyl-4-bromobenzamide is unique due to the presence of both the benzyl and bromine groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-benzyl-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXPLHLLCIBNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354758
Record name n-benzyl-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80311-89-3
Record name n-benzyl-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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